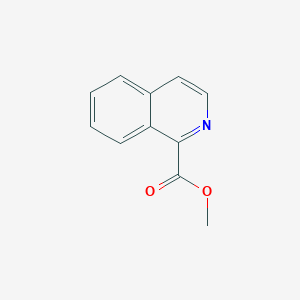

Methyl isoquinoline-1-carboxylate

Übersicht

Beschreibung

“Methyl isoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 27104-72-9 and a molecular weight of 187.2 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of isoquinoline derivatives, a family of N-heterocycles showing a broad range of structural diversity, biological, and pharmaceutical activities, has been the focus of numerous reports . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The linear formula of “Methyl isoquinoline-1-carboxylate” is C11H9NO2 .Chemical Reactions Analysis

The synthesis of quinoline and its analogues can be achieved through various methods including transition metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and greener chemical processes .Physical And Chemical Properties Analysis

“Methyl isoquinoline-1-carboxylate” is a liquid at room temperature . It has a molecular weight of 187.2 .Wissenschaftliche Forschungsanwendungen

1. Mass Spectrometry Studies

Methyl isoquinoline-1-carboxylate derivatives have been studied in the context of mass spectrometry, particularly in the investigation of bisubstituted isoquinolines as prolylhydroxylase inhibitor drug candidates. These studies observed the gas-phase formation of carboxylic acids after collisional activation in mass spectrometry, which is crucial for identifying metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).

2. Synthesis Methodology

Research has been conducted on efficient methods for synthesizing isoquinoline-1-carboxylate compounds. For example, a moderate yield of isoquinoline-3-carboxylate was obtained when specific compounds were refluxed in certain chemical solutions, highlighting advancements in synthetic chemistry (Liao et al., 2008).

3. Chemical Synthesis Applications

Isoquinoline-1-carboxylate derivatives are used in various chemical synthesis applications. One study demonstrated the cyclization of certain compounds to yield isoquinoline-3-carboxylic acid esters, important for the development of new synthetic routes and methodologies (Ture et al., 2011).

4. Biocatalytic Processes

Methyl isoquinoline-1-carboxylate derivatives have been used in biocatalytic processes. An efficient biocatalytic procedure was developed for the resolution of these compounds, resulting in high yields and potency, which is significant for pharmaceutical manufacturing (Gill et al., 2007).

5. Fluorescence and Biomedical Applications

Certain isoquinoline derivatives exhibit bright fluorescence in various mediums, making them useful in the development of fluorescent markers for biomedical applications. The spectral properties of these compounds have been extensively studied to understand their potential in medical diagnostics and research (Galunov et al., 2003).

6. Neurotoxicity Studies

Studies on the neurotoxicity of isoquinoline derivatives have implications for understanding diseases like Parkinson's. These studies help in identifying the molecular mechanisms of neurodegeneration and the development of potential therapeutic strategies (Storch et al., 2002).

7. Drug Development

Isoquinoline-1-carboxylates have been investigated for their potential as inhibitors in drug development. For instance, certain derivatives have been identified as selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2), a protein involved inDNA repair processes. These findings can guide the development of targeted therapies for cancer treatment and other diseases (Sunderland et al., 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHGJDGITRCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611313 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl isoquinoline-1-carboxylate | |

CAS RN |

27104-72-9 | |

| Record name | Methyl isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)